Galacto-RGD

Integrin αvβ3 Binding Affinity RGD Peptide

Standard cyclic RGD peptides lack the renal clearance and clinical validation required for quantitative αvβ3 PET. Galacto-RGD is the reference standard monomeric precursor for [18F]Galacto-RGD, with proven human biodistribution (tumor-to-muscle ratio: 7.7 ± 4.3 at 72 min). - Enables dosimetry-accurate PET in melanoma, glioma, breast cancer - Cold precursor for GMP radiolabeling (18F-NFP/SFB) and QC - Established comparator for multimeric RGD construct development

Molecular Formula C34H52N10O12
Molecular Weight 792.8 g/mol
CAS No. 922175-70-0
Cat. No. B3030575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalacto-RGD
CAS922175-70-0
Molecular FormulaC34H52N10O12
Molecular Weight792.8 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O
InChIInChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39)
InChIKeyGUPUFVWCDYSPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galacto-RGD: Integrin αvβ3 PET Imaging and Research


Galacto-RGD (CAS: 922175-70-0) is a cyclic RGD (Arg-Gly-Asp) peptide analogue conjugated with a galactose moiety, designed to function as a selective antagonist of the αvβ3 integrin. It is primarily utilized as a precursor for radiolabeling with 18F to create [18F]Galacto-RGD, a positron emission tomography (PET) tracer . This tracer enables the noninvasive visualization and quantification of αvβ3 integrin expression, which is significantly upregulated during angiogenesis and tumor metastasis, thereby providing critical insights for oncology research and the monitoring of anti-angiogenic therapies [1]. The compound is commercially available as a research tool for the synthesis of radionuclide-drug conjugates .

Target Integrin αvβ3 receptor
Modality PET (18F labeling)
Probe type Glycosylated cyclic RGD peptide
Use context Noninvasive αvβ3 expression imaging

Why Galacto-RGD Cannot Be Substituted


While several RGD-based peptides target αvβ3 integrin, their in vivo performance, selectivity profiles, and clinical validation differ significantly. Simply substituting Galacto-RGD with another RGD analogue, such as a monomeric c(RGDfK) derivative or a multimeric RGD peptide, without empirical justification is scientifically unsound. Critical parameters like integrin binding affinity (IC50), pharmacokinetic clearance rates, tumor-to-background contrast, and specificity for αvβ3 over other integrins (e.g., αvβ5, αIIbβ3) vary widely among these compounds [1][2]. These variations directly impact image quality, quantitative accuracy, and the reliability of downstream research or clinical applications. The following section provides the quantitative evidence delineating these performance differentiators, enabling an informed selection for αvβ3-targeted studies.

Non-glycosylated RGD analogs (e.g., c(RGDfK)) may alter metabolic stability and clearance route, shifting tumor-to-background kinetics.
Multimeric constructs such as Ga-TRAP(RGD)₃ change in vivo affinity and dynamic range, limiting direct extrapolation of quantitative PET thresholds.
Substitution with non-galactose chelator systems can modify lipophilicity, resulting in different biodistribution and dosimetry profiles.

Galacto-RGD vs. RGD Analogs: Quantitative Evidence


Binding Affinity vs. c(RGDyK) and TRAP Trimer

Galacto-RGD-based probes demonstrate superior binding affinity for integrin αvβ3 compared to standard cyclic RGD peptides. In a direct displacement assay, the IC50 of FITC-Galacto-RGD2 was determined to be 28 ± 8 nM, whereas FITC-RGD2 exhibited a significantly weaker IC50 of 89 ± 17 nM [1]. This represents a more than 3-fold improvement in affinity, a critical differentiator for target engagement.

Binding affinity vs. analogs
Head-to-head
IC50: Ga-TRAP(RGD)₃ >7-fold lower (higher affinity) than Galacto-RGD monomer
Monomeric affinity tier supports kinetic modeling studies
Competitive assay, ¹²⁵I-echistatin, αvβ3 M21 melanoma cells
Integrin αvβ3 Binding Affinity RGD Peptide Fluorescent Probe

Clinical Biodistribution and Tumor Contrast

[18F]Galacto-RGD provides independent and complementary biological information to the standard metabolic tracer [18F]FDG. A clinical study in 18 cancer patients found no significant correlation between the tracer uptake (SUV) of [18F]Galacto-RGD and [18F]FDG across 59 malignant lesions (r = 0.157; P = 0.235) [1]. This lack of correlation demonstrates that [18F]Galacto-RGD reports on αvβ3 integrin expression, a marker of angiogenesis, rather than glucose metabolism.

Clinical tumor contrast
Reported
Peak tumor-to-muscle ratio 7.7 ± 4.3 (72 min p.i.)
Reported clinical PET endpoint context
n=19, 133–200 MBq ¹⁸F-Galacto-RGD; renal clearance dominant
PET Imaging Tumor Metabolism Angiogenesis αvβ3 Expression

Glycosylation-Dependent Uptake and Clearance

A comparative study between [18F]Galacto-RGD and [68Ga]DOTA-RGD (an alternative αvβ3 tracer) revealed a key pharmacokinetic advantage for [18F]Galacto-RGD: superior image contrast due to lower background activity. The study found that [68Ga]DOTA-RGD exhibited approximately 3-fold higher blood pool activity compared to [18F]Galacto-RGD [1]. This results in a lower tumor-to-blood ratio for the 68Ga-based tracer, potentially obscuring lesion detectability.

Glycosylation-dependent uptake
Head-to-head
Dimeric RGD peptides showed significantly higher tumor uptake vs. monomeric ¹⁸F-galacto-RGD
Galactose linker defines baseline for multimer comparisons
U87MG glioblastoma xenograft, small-animal PET
Biodistribution Pharmacokinetics PET Imaging Radiotracer

In Vivo Stability vs. Unmodified RGD Peptides

Clinical evaluation in 19 cancer patients demonstrated that [18F]Galacto-RGD exhibits a highly favorable biodistribution profile characterized by rapid blood clearance and primarily renal excretion [1]. This results in excellent tumor-to-background contrast. At 72 minutes post-injection, peak tumor-to-muscle ratios reached 7.7 ± 4.3 and tumor-to-blood ratios reached 3.1 ± 2.0, with tumor SUVs ranging from 1.2 to 9.0 [1].

In vivo stability
Class-level
¹⁸F-Galacto-RGD demonstrated full in vivo stability
Glycosylation supports quantitative imaging data integrity
Stability assessed in mouse models; comparison to non-glycosylated RGD is class-level
Pharmacokinetics Biodistribution Human Data αvβ3

Functional Differentiation of Tumor Genotypes: [18F]Galacto-RGD PET vs. [18F]FDG PET

[18F]Galacto-RGD PET can differentiate between tumor genotypes that are indistinguishable by [18F]FDG PET. In a melanoma xenograft model with high (M21) and low (M21-L) αvβ3 expression, [18F]Galacto-RGD uptake was significantly different between the two lines (1.10 ± 0.17 vs. 0.63 ± 0.24 %ID/g; p=0.0004). In contrast, [18F]FDG showed no significant difference in uptake between the same tumor types (9.57 ± 4.17 vs. 7.81 ± 2.87 %ID/g; p=0.301) [1].

Tumor Genotype Cell-Cell Adhesion αvβ3 Expression PET Imaging

Galacto-RGD: Key Research and Procurement Scenarios


Integrin αvβ3 PET for Patient Stratification and Monitoring

Fluorescently labeled Galacto-RGD (e.g., FITC-Galacto-RGD2) serves as a superior probe for staining and quantifying αvβ3/αvβ5 integrin expression in tumor tissue sections. Its higher binding affinity compared to standard RGD peptides (IC50 of 28 nM vs. 89 nM for FITC-RGD2) enables more sensitive detection. Furthermore, studies have shown an excellent linear correlation between the fluorescent intensity from FITC-Galacto-RGD2 staining and the relative expression levels determined with a fluorescence-labeled anti-β3 antibody, validating its specificity and utility for accurate in vitro assays [1].

Preclinical Benchmark for Monomeric αvβ3 Ligands

The clinically validated [18F]Galacto-RGD PET tracer is an established tool for noninvasively monitoring the response to anti-angiogenic therapies. Its ability to quantify changes in αvβ3 integrin expression, a key marker of angiogenesis, provides a direct molecular readout of therapeutic efficacy. This application is supported by human studies showing that [18F]Galacto-RGD provides complementary information to [18F]FDG and offers a favorable biodistribution profile (rapid blood clearance, high tumor-to-muscle contrast of 7.7) for longitudinal imaging studies [2][3].

18F-PET Radiolabeling Protocol Development

Galacto-RGD is a critical benchmark compound for the preclinical development and validation of novel integrin αvβ3-targeted agents. Its well-characterized binding affinity (IC50 of 27-28 nM for dimeric DOTA/FITC conjugates) and extensively documented in vivo pharmacokinetic profile provide a reliable standard for comparison. Researchers can use Galacto-RGD as a control to benchmark the performance of new ligands, dimers, or multimers, ensuring that improvements in affinity or biodistribution are quantitatively verified against a known reference compound [1][4].

Cross-Cancer Integrin αvβ3 Imaging Studies

[18F]Galacto-RGD PET can be used to noninvasively stratify tumors based on their αvβ3 expression profile, which is linked to underlying genetic and biological differences. As demonstrated in a melanoma model, [18F]Galacto-RGD uptake could differentiate tumor genotypes that were indistinguishable by [18F]FDG PET. This makes it a powerful tool for correlative studies that aim to link imaging phenotypes with genomic or proteomic data, furthering the understanding of tumor heterogeneity and identifying patient populations most likely to benefit from αvβ3-targeted interventions [5].

Application
Selection Property
Validation Focus
Integrin αvβ3 expression research in oncology
Human biodistribution dataset with established SUV thresholds
Quantitative tumor-to-background ratio and dosimetry endpoints
Preclinical comparison with monomeric αvβ3 ligands
Monomeric RGD baseline affinity and pharmacokinetics
Comparative tumor uptake and clearance in xenograft models
¹⁸F-radiolabeling method development
Well-characterized precursor chemistry
Radiochemical yield, purity, and metabolite analysis
Cross-cancer αvβ3 imaging research
Multi-cancer clinical imaging evidence
SUV and tumor distribution volume meta-analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galacto-RGD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.